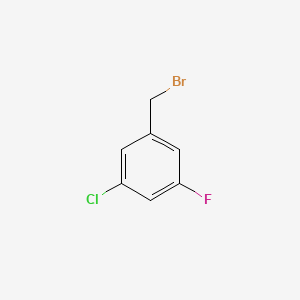

3-Chloro-5-fluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSAHOPFPPAUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370524 | |

| Record name | 3-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493024-39-8 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493024-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluorobenzyl bromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature, featuring chloro, fluoro, and bromo-methyl substituents on a benzene ring, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its application in drug discovery, with a focus on its role in the synthesis of HIV-1 integrase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 493024-39-8 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 25-30 °C |

| Boiling Point | 219.1 ± 25.0 °C (Predicted) |

| Density | 1.65 g/cm³ |

| Refractive Index | 1.5610 |

| Solubility | Information not available |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the free-radical bromination of the methyl group of 3-chloro-5-fluorotoluene. This reaction is a common and effective method for the benzylic halogenation of toluene derivatives. Below is a detailed experimental protocol based on established methods for similar transformations.

Reaction Scheme:

A schematic representation of the synthesis of this compound.

Materials:

-

3-Chloro-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfite (Na₂SO₃) solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-5-fluorotoluene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN).

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide, the byproduct of the reaction.

-

Quenching and Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, 10% sodium sulfite solution (to remove any unreacted bromine), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

Safety Precautions:

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Carbon tetrachloride is a hazardous solvent and should be handled with care.

-

Benzoyl peroxide is a potentially explosive solid and should be handled with caution.

Application in Drug Discovery: Synthesis of HIV-1 Integrase Inhibitors

Substituted benzyl bromides are valuable reagents in medicinal chemistry for the synthesis of a wide array of biologically active molecules.[1] The introduction of a 3-chloro-5-fluorobenzyl moiety can enhance the therapeutic properties of a drug candidate. A prominent example of the application of a structurally similar compound, 3-chloro-2-fluorobenzyl bromide, is in the synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI).[2] This suggests that this compound can be a key intermediate for the synthesis of novel integrase inhibitors and other therapeutic agents.

The HIV-1 Integrase Signaling Pathway and Inhibition by INSTIs

HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV).[1][3] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle.[3][4][5] Integrase inhibitors, such as Elvitegravir, block this process, thereby preventing viral replication.[1][6][7]

The mechanism of HIV-1 integrase involves two main catalytic steps:

-

3'-Processing: The integrase enzyme binds to the ends of the viral DNA and cleaves a dinucleotide from each 3' end.[3]

-

Strand Transfer: The processed viral DNA is then covalently joined to the host cell's DNA in a reaction catalyzed by the integrase.[3]

Integrase strand transfer inhibitors (INSTIs) like Elvitegravir bind to the active site of the integrase enzyme, preventing the strand transfer step and thus halting the integration of viral DNA into the host genome.[1][7]

The HIV-1 integrase signaling pathway and the mechanism of action of integrase inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern provides a scaffold for the development of novel therapeutic agents with potentially enhanced pharmacological properties. The detailed understanding of its chemical properties, a reliable synthetic protocol, and its potential application in the synthesis of important drugs like HIV-1 integrase inhibitors highlight its significance for researchers and scientists in the pharmaceutical industry. Further exploration of this compound in the synthesis of other bioactive molecules is a promising area for future research.

References

- 1. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]

- 2. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

- 3. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Toluene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. krc.cecri.res.in [krc.cecri.res.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Chloro-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorobenzyl bromide, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. This document details its fundamental chemical properties and presents a representative experimental protocol for its synthesis.

Core Chemical Data

This compound is a substituted toluene derivative featuring chloro, fluoro, and bromo functional groups. These characteristics make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₅BrClF | [1][2] |

| Molecular Weight | 223.47 g/mol | [1][2] |

| IUPAC Name | 1-(Bromomethyl)-3-chloro-5-fluorobenzene | [1] |

| CAS Number | 493024-39-8 | [2] |

Synthetic Approach: Free-Radical Bromination

The synthesis of this compound is typically achieved through the free-radical bromination of the corresponding toluene precursor, 3-chloro-5-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of a laboratory-scale synthesis.

Materials:

-

3-Chloro-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluorotoluene in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the synthetic process for this compound.

Caption: Synthetic workflow for this compound.

Caption: Free-radical mechanism of benzylic bromination.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-5-fluorobenzyl bromide

This technical guide provides a comprehensive overview of the synthesis and purification of 3-chloro-5-fluorobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Overview

The synthesis of this compound is typically achieved through the free-radical bromination of the benzylic methyl group of 3-chloro-5-fluorotoluene. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. The most common and effective reagent for this transformation is N-bromosuccinimide (NBS), which allows for a controlled release of bromine radicals into the reaction mixture. The reaction can be initiated either by photochemical means (UV light) or by the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The general reaction scheme is as follows:

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound via free-radical bromination using N-bromosuccinimide (NBS) and AIBN as a radical initiator.

Materials and Reagents:

-

3-Chloro-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN) (anhydrous)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-5-fluorotoluene (1.0 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.

-

Reaction Conditions: Flush the apparatus with an inert gas (nitrogen or argon). Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filtration: Filter the reaction mixture to remove the precipitated succinimide. Wash the solid with a small amount of the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of ethyl acetate and hexanes).

-

Column Chromatography: For oily or impure solid products, purification can be achieved by silica gel column chromatography using an appropriate eluent system, typically a mixture of hexanes and ethyl acetate.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield and purity are representative and can vary based on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value |

| Starting Material | 3-Chloro-5-fluorotoluene |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Typical Yield | 75-90% |

| Purity (after purification) | >98% (by GC-MS or HPLC) |

| Molecular Formula | C7H5BrClF |

| Molecular Weight | 223.47 g/mol |

| CAS Number | 493024-39-8 |

Visualizations

Reaction Mechanism

The following diagram illustrates the free-radical chain mechanism for the benzylic bromination of 3-chloro-5-fluorotoluene with NBS.

Caption: Free-radical chain mechanism of benzylic bromination.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity of 3-Chloro-5-fluorobenzyl Bromide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-5-fluorobenzyl bromide is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its reactivity is primarily dictated by the benzylic bromide, a good leaving group, which readily participates in nucleophilic substitution reactions. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring influences the electrophilicity of the benzylic carbon, impacting reaction rates and mechanisms. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, thiols, alkoxides, carboxylates, azide, and cyanide. It details the expected reaction pathways, provides representative experimental protocols, and summarizes quantitative data where available for analogous systems.

Core Concepts: Reaction Mechanisms

The nucleophilic substitution reactions of this compound, a primary benzylic halide, can proceed through two primary mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

2.1 SN2 Pathway

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). Given that this compound is a primary benzylic halide, the SN2 pathway is generally the predominant mechanism.

2.2 SN1 Pathway

While less common for primary benzylic halides, the SN1 mechanism can occur, particularly with weak nucleophiles in polar protic solvents. This two-step process involves the initial, rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation. The nucleophile then rapidly attacks the carbocation. The electron-withdrawing chloro and fluoro groups on the benzene ring slightly destabilize the carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide.

Reactivity with Common Nucleophiles: Data and Protocols

While specific kinetic data for this compound is not extensively available in the literature, the following sections provide representative data for the reactions of benzyl bromide and its analogs, which are expected to exhibit similar reactivity trends. The provided experimental protocols are general methods that can be adapted for reactions with this compound.

3.1 Reaction with Amines (N-Alkylation)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted benzylamines. These reactions typically proceed via an SN2 mechanism.

Table 1: Representative Reaction Data for Benzylation of Amines

| Nucleophile | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Benzyl bromide | Ethanol | Reflux | 4 | >90 | Generic |

| Aniline | Benzyl bromide | Toluene | 100 | 8 | ~85 | Generic |

| Morpholine | 4-Chlorobenzyl bromide | Acetonitrile | 80 | 6 | 92 | Generic |

Experimental Protocol: Synthesis of 1-(3-Chloro-5-fluorobenzyl)piperidine

-

Materials: this compound, piperidine, potassium carbonate, acetonitrile.

-

Procedure: a. To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq). b. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, filter the solid potassium carbonate and concentrate the filtrate under reduced pressure. d. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. f. Purify the product by column chromatography on silica gel if necessary.

3.2 Reaction with Thiols (S-Alkylation)

Thiols and thiophenols are excellent nucleophiles and react readily with this compound to form benzyl thioethers.

Table 2: Representative Reaction Data for Benzylation of Thiols

| Nucleophile | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Benzyl bromide | NaH | DMF | 0 to RT | 2 | >95 | Generic |

| Sodium thiophenoxide | Benzyl bromide | - | Ethanol | Reflux | 3 | 98 | Generic |

| 4-Methylthiophenol | 4-Fluorobenzyl bromide | K2CO3 | Acetone | Reflux | 5 | 94 | Generic |

Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzyl Phenyl Sulfide

-

Materials: this compound, thiophenol, sodium hydroxide, ethanol.

-

Procedure: a. To a solution of thiophenol (1.1 eq) in ethanol, add a solution of sodium hydroxide (1.1 eq) in water. b. To this solution, add this compound (1.0 eq) dropwise at room temperature. c. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. d. After completion, pour the reaction mixture into water and extract with diethyl ether. e. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. f. Filter and concentrate the solvent to obtain the crude product. Purify by chromatography if needed.

3.3 Reaction with Alkoxides and Phenoxides (Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing benzyl ethers from this compound and the corresponding alkoxide or phenoxide.

Table 3: Representative Reaction Data for Benzyl Ether Synthesis

| Nucleophile | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium methoxide | Benzyl bromide | - | Methanol | Reflux | 6 | >90 | Generic |

| Sodium phenoxide | Benzyl bromide | - | DMF | 80 | 4 | 95 | Generic |

| Potassium tert-butoxide | 4-Nitrobenzyl bromide | - | THF | RT | 3 | 88 | Generic |

Experimental Protocol: Synthesis of 1-Chloro-3-fluoro-5-(methoxymethyl)benzene

-

Materials: this compound, sodium methoxide, methanol.

-

Procedure: a. To a solution of sodium methoxide (1.5 eq) in methanol, add this compound (1.0 eq). b. Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC. c. Cool the reaction mixture to room temperature and carefully quench with water. d. Extract the product with a suitable organic solvent (e.g., dichloromethane). e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify by distillation or column chromatography as required.

3.4 Reaction with Carboxylates (Ester Synthesis)

3-Chloro-5-fluorobenzyl esters can be prepared by the reaction of the benzyl bromide with a carboxylate salt.

Table 4: Representative Reaction Data for Benzyl Ester Synthesis

| Nucleophile | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium acetate | Benzyl bromide | DMF | 60 | 5 | 90 | Generic |

| Sodium benzoate | Benzyl bromide | DMSO | 80 | 3 | 92 | Generic |

| Potassium trifluoroacetate | 4-Methoxybenzyl bromide | Acetonitrile | Reflux | 8 | 85 | Generic |

Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzyl Acetate

-

Materials: this compound, sodium acetate, dimethylformamide (DMF).

-

Procedure: a. Suspend sodium acetate (1.5 eq) in DMF and add this compound (1.0 eq). b. Heat the mixture to 60-80°C and stir for 4-8 hours. Monitor by TLC. c. After cooling, pour the reaction mixture into water and extract with ethyl acetate. d. Wash the combined organic layers with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. f. Purify the resulting ester by vacuum distillation or column chromatography.

3.5 Reaction with Azide (Azide Synthesis)

The reaction with sodium azide provides a straightforward route to 3-chloro-5-fluorobenzyl azide, a versatile intermediate for click chemistry and other transformations.

Table 5: Representative Reaction Data for Benzyl Azide Synthesis

| Nucleophile | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium azide | Benzyl bromide | DMSO | RT | Overnight | 94 | [1] |

| Sodium azide | Benzyl bromide | DMF | RT | 12 | up to 99 | [1] |

| Sodium azide | 2,4-Difluorobenzyl bromide | Acetone/Water | Reflux | 3 | 87 | Generic |

Experimental Protocol: Synthesis of 1-(Azidomethyl)-3-chloro-5-fluorobenzene

-

Materials: this compound, sodium azide, dimethyl sulfoxide (DMSO).

-

Procedure: a. Dissolve sodium azide (1.5 eq) in DMSO in a round-bottom flask. b. Add this compound (1.0 eq) dropwise to the stirred solution. c. Stir the reaction mixture at room temperature overnight. d. Quench the reaction by slowly adding water. e. Extract the product with diethyl ether (3x). f. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. g. Filter and concentrate under reduced pressure to obtain the product.

3.6 Reaction with Cyanide (Nitrile Synthesis)

The reaction with cyanide salts, such as sodium or potassium cyanide, yields the corresponding benzyl cyanide, which is a valuable precursor for carboxylic acids, amines, and other functional groups. Phase-transfer catalysis is often employed to enhance the reaction rate.

Table 6: Representative Reaction Data for Benzyl Cyanide Synthesis

| Nucleophile | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| KCN | Bromoethane | - | Ethanol | Reflux | - | - | [2] |

| NaCN | 3-Chlorobenzyl chloride | PTC | Dichloromethane/Water | RT | - | High | [3] |

| KCN | Benzyl chloride | 18-Crown-6 | Acetonitrile | RT | - | >95 | Generic |

Experimental Protocol: Synthesis of 2-(3-Chloro-5-fluorophenyl)acetonitrile

-

Materials: this compound, sodium cyanide, tetrabutylammonium bromide (TBAB), dichloromethane, water.

-

Procedure: a. In a two-phase system, dissolve sodium cyanide (1.5 eq) in water. b. In a separate flask, dissolve this compound (1.0 eq) and a catalytic amount of TBAB (e.g., 5 mol%) in dichloromethane. c. Vigorously stir the two phases together at room temperature for 12-24 hours. Monitor the reaction by TLC. d. Separate the organic layer, and extract the aqueous layer with dichloromethane. e. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate to give the crude nitrile. Purify by column chromatography or distillation if necessary.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of a product from a nucleophilic substitution reaction of this compound.

Conclusion

This compound is a versatile electrophile that readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles. The predominant reaction mechanism is SN2, facilitated by the primary benzylic nature of the substrate. The electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the benzylic carbon, promoting these reactions. While specific quantitative kinetic data for this particular compound is sparse, the provided protocols and data for analogous benzyl halides serve as a robust guide for researchers in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Careful selection of the nucleophile, solvent, and reaction conditions allows for the efficient and high-yielding synthesis of a diverse range of 3-chloro-5-fluorobenzyl derivatives.

References

Spectroscopic Profile of 3-Chloro-5-fluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 3-Chloro-5-fluorobenzyl bromide (CAS No. 493024-39-8). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data, alongside experimental data for analogous compounds to offer a comparative analytical perspective. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to support researchers in their analytical workflows.

Compound Overview

This compound is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol .[1] Its structure is characterized by a benzene ring substituted with a chloro, a fluoro, and a bromomethyl group. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

Spectral Data

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.93199 |

| [M+Na]⁺ | 244.91393 |

| [M-H]⁻ | 220.91743 |

| [M+NH₄]⁺ | 239.95853 |

| [M+K]⁺ | 260.88787 |

Data sourced from PubChem.

Spectral Data of Analogous Compounds

To provide a contextual understanding of the expected spectral features of this compound, the following tables summarize the experimental data for structurally similar compounds. These compounds are selected based on the presence of the benzyl bromide, chlorobenzyl, or fluorobenzyl moiety.

Table 2: ¹H NMR Spectral Data for 3-Chlorobenzyl bromide (in CDCl₃)

| Assignment | Chemical Shift (ppm) |

| A | 7.34 |

| B | 7.23 to 7.20 |

| C | 4.378 |

Data sourced from ChemicalBook.[2]

Table 3: ¹H NMR Spectral Data for 3-Fluorobenzyl chloride (400 MHz in CDCl₃)

| Assignment | Chemical Shift (ppm) |

| A | 7.281 |

| B | 7.123 |

| C | 7.076 |

| D | 6.982 |

| E | 4.515 |

Data sourced from ChemicalBook.[3]

Table 4: Mass Spectrometry (GC-MS) Data for 1-Bromo-3-chloro-5-fluorobenzene

| Instrument | Agilent Technologies 7890 A-5975 C VL |

| Copyright | © 2020-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase. |

Data sourced from PubChem.[4]

Table 5: IR (FTIR) Spectral Data for 1-Bromo-3-chloro-5-fluorobenzene

| Instrument | Bruker Tensor 27 FT-IR |

| Technique | Neat |

| Source | Bio-Rad Laboratories, Inc., TCI Chemicals India Pvt. Ltd. |

| Copyright | © 2018-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase. |

Data sourced from PubChem.[4]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample is then transferred to an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting free induction decay (FID) signal is recorded.

-

Data is processed using Fourier transformation to obtain the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

Proton decoupling is typically applied to simplify the spectrum and enhance signal-to-noise.

-

A larger number of scans are usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The FID is recorded and processed similarly to the ¹H spectrum.

-

-

Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (for a liquid or low-melting solid):

-

A small drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin film.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The absorption bands are correlated to specific vibrational modes of the functional groups in the molecule. For this compound, characteristic C-H, C=C (aromatic), C-Cl, C-F, and C-Br stretching and bending vibrations are expected.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Data Analysis: The molecular ion peak (if present) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for chemical analysis.

This guide serves as a foundational resource for researchers working with this compound and similar compounds. While direct experimental data for the title compound remains elusive in the public domain, the provided information on analogous compounds and standardized analytical protocols offers a robust framework for its characterization.

References

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-5-fluorobenzyl bromide (CAS No. 493024-39-8), a key reagent in pharmaceutical synthesis and chemical research. Due to its hazardous nature, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key characteristics of this compound.

| Property | Value | Reference |

| CAS Number | 493024-39-8 | [1] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| Appearance | White to off-white or Colorless to Light orange to Yellow powder, lump, or clear liquid | [2] |

| Form | Low Melting Crystals, Crystalline Mass or Liquid After Melting | [2] |

| Density | 1.65 g/mL | [2] |

| Refractive Index | 1.5610 | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Hazard Identification and Classification

This compound is a hazardous chemical that can cause severe skin burns and eye damage.[3] It is crucial to understand its classification to implement appropriate safety measures.

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Corrosive to metals | 1 | H290: May be corrosive to metals |

| Combustible liquid | - | H227: Combustible liquid |

Signal Word: Danger

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn. |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |

The following diagram illustrates the necessary PPE for handling this chemical.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed protocols for handling, storage, and emergency situations are critical for minimizing risk.

General Handling Protocol

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment: Don the required PPE as detailed in Section 3.

-

Dispensing: When transferring the chemical, use a syringe or a properly grounded dispensing system to avoid static discharge. Use only non-sparking tools.

-

Reaction Quenching: When quenching reactions containing this reagent, add the quenching agent slowly and in a controlled manner, especially when using protic solvents like water or alcohols, as the reaction can be exothermic.

-

Decontamination: After handling, thoroughly wash hands and forearms with soap and water. Decontaminate all surfaces and equipment that came into contact with the chemical.

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3]

-

Store in a corrosive resistant container with a resistant inner liner.

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, follow these steps immediately:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Containment: For small spills, cover with a non-combustible absorbent material such as dry earth, sand, or vermiculite.[4] For larger spills, dike the area to prevent spreading.

-

Neutralization (for acidic byproducts): Although not always necessary for the bromide itself, if hydrolysis has occurred leading to the formation of HBr, a neutralizing agent for acids can be cautiously applied.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of the hazardous waste according to institutional and local regulations.

The workflow for a chemical spill is outlined below.

First Aid Measures

Immediate medical attention is required for any exposure.[3]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off immediately with soap and plenty of water. Immediate medical attention is required.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3] |

Fire-Fighting Measures

While this compound is a combustible liquid, it requires a relatively high temperature to ignite.

| Aspect | Details |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5] |

| Unsuitable Extinguishing Media | Do not use a solid stream of water as it may scatter and spread the fire. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen bromide, and hydrogen fluoride. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

-

Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.

-

Containment: Collect waste in a suitable, labeled, and tightly sealed container.

-

Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[3] Do not dispose of down the drain or into the environment.

Toxicological Information

Conclusion

This compound is a valuable reagent that demands careful and informed handling. By implementing the safety protocols, personal protective measures, and emergency procedures outlined in this guide, researchers and scientists can significantly mitigate the risks associated with its use. A proactive approach to safety is paramount in any laboratory setting, and a thorough understanding of the hazards of each chemical is the foundation of safe research.

References

An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3-chloro-5-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its primary chemical reactivity.

Chemical Identity and Structure

1-(Bromomethyl)-3-chloro-5-fluorobenzene is a substituted toluene derivative with the systematic IUPAC name 1-(bromomethyl)-3-chloro-5-fluorobenzene. Its chemical structure features a benzene ring substituted with a bromomethyl, a chloro, and a fluoro group at positions 1, 3, and 5, respectively.

Synonyms:

-

3-Chloro-5-fluorobenzyl bromide

-

α-Bromo-3-chloro-5-fluorotoluene

The structural formula of 1-(Bromomethyl)-3-chloro-5-fluorobenzene is presented below:

Figure 1: Chemical Structure of 1-(Bromomethyl)-3-chloro-5-fluorobenzene

Physicochemical Properties

A summary of the key quantitative data for 1-(Bromomethyl)-3-chloro-5-fluorobenzene is provided in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 493024-39-8 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Appearance | White to off-white low melting crystals or crystalline mass |

| Density | 1.65 g/cm³[1] |

| Refractive Index | 1.5610[1] |

| Storage Temperature | 2-8°C under an inert atmosphere |

Synthesis of 1-(Bromomethyl)-3-chloro-5-fluorobenzene

The most common and industrially relevant method for the synthesis of 1-(Bromomethyl)-3-chloro-5-fluorobenzene is the free-radical bromination of 3-chloro-5-fluorotoluene. This reaction selectively brominates the methyl group at the benzylic position.

Experimental Protocol: Free-Radical Bromination

This protocol is adapted from a general procedure for the preparation of aromatic bromomethyl compounds.[2]

Materials:

-

3-Chloro-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azoisobutyronitrile (AIBN) or Benzoyl Peroxide (as a free-radical initiator)

-

Chlorobenzene (solvent)

-

10% Sodium thiosulfate (Na₂SO₃) solution

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Saturated Sodium chloride (NaCl) solution (brine)

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-chloro-5-fluorotoluene in chlorobenzene.

-

Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a free-radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 132°C for chlorobenzene) under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as toluene or by column chromatography on silica gel to yield pure 1-(Bromomethyl)-3-chloro-5-fluorobenzene.

Chemical Reactivity and Applications

The primary utility of 1-(Bromomethyl)-3-chloro-5-fluorobenzene in organic synthesis stems from the reactivity of the benzylic bromide. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups, making it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.

Common reactions include nucleophilic substitution with amines, alcohols, thiols, and carbanions to form the corresponding substituted benzyl derivatives.

Logical Relationship of Synthesis

The synthesis of 1-(Bromomethyl)-3-chloro-5-fluorobenzene from its precursor, 3-chloro-5-fluorotoluene, can be represented by the following logical workflow.

Caption: Synthetic pathway for 1-(Bromomethyl)-3-chloro-5-fluorobenzene.

References

Solubility of 3-Chloro-5-fluorobenzyl Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-Chloro-5-fluorobenzyl bromide in various organic solvents. Due to the highly specific nature of this compound, publicly available, quantitative solubility data is scarce. Therefore, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to generate and interpret solubility data in their own laboratories. The guide details a standardized methodology for solubility determination, outlines key factors influencing the solubility of halogenated aromatic compounds, and provides a structured approach to data management and visualization.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation strategies. An understanding of its solubility profile allows for the selection of appropriate solvent systems, optimization of reaction conditions, and development of robust crystallization and purification methods. This guide presents a general methodology for researchers to determine these crucial parameters.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For this compound, several factors will dictate its solubility in a given organic solvent:

-

Polarity: The presence of chloro, fluoro, and bromo substituents on the benzene ring introduces polarity. Solvents with a similar polarity profile are likely to be more effective.

-

Hydrogen Bonding: this compound is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor. Solvents capable of hydrogen bonding may exhibit different solubility characteristics compared to non-protic solvents.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to determine solubility at various temperatures relevant to the intended application.

-

Crystalline Structure: The lattice energy of the solid form of this compound will impact the energy required to dissolve it.

Below is a diagram illustrating the logical relationship between molecular properties and solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the isothermal equilibrium method.

3.1. Materials and Reagents

-

This compound (solute) of high purity

-

Selected organic solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, methanol, ethanol, isopropanol, toluene, heptane) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

3.2. Experimental Procedure

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume (e.g., 10 mL) of each selected solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking ensures proper mixing.

-

Sample Collection and Filtration: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

3.3. Analytical Method Development

A robust analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with a UV detector is often suitable for compounds like this compound.

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

The general workflow for this experimental determination is visualized below.

Caption: Experimental workflow for determining solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for reporting solubility data at a given temperature.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent | Solvent Polarity Index¹ | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Heptane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Ethanol | 5.2 | |||

| Acetonitrile | 5.8 | |||

| Methanol | 6.6 |

¹ Snyder polarity index is a commonly used scale.

Conclusion

An In-Depth Technical Guide to the Electrophilicity of 3-Chloro-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilicity of 3-chloro-5-fluorobenzyl bromide, a crucial parameter for understanding its reactivity in various chemical transformations, particularly in the context of drug discovery and development. Due to the absence of specific published quantitative data for this compound, this guide focuses on the established theoretical frameworks and experimental and computational methodologies for determining its electrophilicity.

Theoretical Framework: Understanding the Electrophilicity of Substituted Benzyl Bromides

The electrophilicity of this compound is fundamentally governed by the stability of the incipient benzylic carbocation formed during nucleophilic substitution reactions. The presence of electron-withdrawing substituents, such as chlorine and fluorine, on the benzene ring significantly influences this stability and, consequently, the reactivity of the molecule.

Key Concepts:

-

Benzylic Position: The carbon atom adjacent to a benzene ring is known as the benzylic position. This position is particularly reactive due to the ability of the benzene ring to stabilize intermediates, such as carbocations, through resonance.

-

Nucleophilic Substitution: Benzyl bromides readily undergo nucleophilic substitution reactions (SN1 and SN2). In many cases, particularly with secondary and tertiary benzylic halides or with stabilizing substituents, the reaction proceeds through a carbocation intermediate (SN1 pathway).

-

Inductive and Resonance Effects: The chloro and fluoro substituents at the meta-positions (3 and 5) primarily exert an electron-withdrawing inductive effect (-I), destabilizing the positive charge of the benzylic carbocation. At the meta position, the resonance effect (-M or +M) is not operative. This destabilization is expected to decrease the rate of SN1 reactions compared to unsubstituted benzyl bromide. Electron-withdrawing groups deactivate the benzene ring, making it less susceptible to attack by electrophiles but increasing the electrophilicity of the benzylic carbon.[1]

-

Hammett Equation: The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[2] By determining the reaction rate constants for a series of substituted benzyl bromides, a Hammett plot can be constructed to yield a reaction constant (ρ), which provides insight into the electronic nature of the transition state.[3][4]

The presence of two electron-withdrawing groups (chloro and fluoro) at the meta positions of this compound will significantly increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, these groups will also destabilize the formation of a full benzylic carbocation, potentially favoring an SN2-like mechanism or a highly unstable SN1 intermediate.[5][6]

Experimental Determination of Electrophilicity

The electrophilicity of this compound can be quantified experimentally through kinetic studies of its reactions with a series of reference nucleophiles.

Kinetic Studies of Solvolysis (SN1 Reaction)

A common method to assess the electrophilicity of benzylic halides is to measure the rate of their solvolysis reactions.[7][8]

Experimental Protocol: Determination of Solvolysis Rate

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable non-nucleophilic solvent (e.g., acetone).

-

Prepare a series of aqueous ethanol or acetone solutions with varying water content (e.g., 80:20, 70:30, 60:40 ethanol:water).

-

Add a pH indicator (e.g., bromothymol blue) to the solvent mixtures.

-

-

Kinetic Run:

-

Thermostat the solvent mixture to a constant temperature (e.g., 25 °C) in a reaction vessel.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the stirred solvent mixture.

-

The solvolysis reaction will produce HBr, causing a change in the pH of the solution.

-

Monitor the time required for the pH indicator to change color. This can be done visually or more accurately using a spectrophotometer.

-

Alternatively, the reaction can be monitored by periodically withdrawing aliquots, quenching the reaction, and titrating the generated acid with a standardized base.

-

-

Data Analysis:

-

The rate of the reaction can be determined by following the appearance of the product or the disappearance of the reactant over time.

-

For an SN1 reaction, the rate law is typically first-order with respect to the benzyl bromide. The rate constant (k) can be determined from the integrated rate law: ln[A]t = -kt + ln[A]0.

-

By measuring the rate constant at different temperatures, the activation parameters (Ea, ΔH‡, ΔS‡) can be calculated using the Arrhenius and Eyring equations.

-

Determination of Mayr's Electrophilicity Parameter (E)

Mayr's electrophilicity scale provides a quantitative measure of the electrophilic reactivity of a wide range of compounds.[9][10][11] The electrophilicity parameter 'E' for this compound can be determined by measuring the rate constants of its reactions with a set of reference nucleophiles for which the nucleophilicity parameter 'N' and the sensitivity parameter 's' are known.

Experimental Protocol: Determination of Mayr's E Parameter

-

Selection of Reference Nucleophiles: Choose a series of reference nucleophiles from Mayr's database with well-established N and s parameters.[12]

-

Kinetic Measurements:

-

Conduct the reactions of this compound with each reference nucleophile under pseudo-first-order conditions (i.e., [Nucleophile] >> [Electrophile]).

-

Monitor the reaction progress using a suitable analytical technique, such as UV-Vis spectroscopy (if the reactants or products have a chromophore), NMR spectroscopy, or HPLC.

-

Determine the second-order rate constant (k) for each reaction.

-

-

Data Analysis:

-

Plot log(k) for each reaction against the known N parameter of the corresponding nucleophile.

-

The data should fit the linear equation: log(k) = s(N + E) .

-

From the slope (s) and the y-intercept (s*E) of the resulting line, the electrophilicity parameter 'E' can be calculated.

-

Computational Determination of Electrophilicity

Computational chemistry provides powerful tools to predict and understand the electrophilicity of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.[13][14]

Calculation of Conceptual DFT Reactivity Descriptors

Several descriptors derived from DFT calculations can be used to quantify electrophilicity.

-

Electrophilicity Index (ω): This index, defined by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as: ω = μ² / (2η) , where μ is the electronic chemical potential and η is the chemical hardness. These are approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO): μ ≈ (EHOMO + ELUMO) / 2 and η ≈ (ELUMO - EHOMO).[13]

-

Partial Atomic Charges: The partial charge on the benzylic carbon atom is a direct indicator of its electrophilic character. Higher positive charge suggests greater electrophilicity. Methods like Mulliken population analysis,[15][16][17] Natural Population Analysis (NPA) from Natural Bond Orbital (NBO) theory,[18][19][20][21] or Atoms in Molecules (AIM) theory can be used to calculate these charges.

Computational Workflow:

-

Geometry Optimization: Perform a geometry optimization of the this compound molecule using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).

-

Frequency Calculation: Perform a frequency calculation to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Orbital Energy and Population Analysis: From the output of the DFT calculation, extract the HOMO and LUMO energies to calculate the global electrophilicity index (ω). Perform a population analysis (e.g., Mulliken or NBO) to obtain the partial atomic charge on the benzylic carbon.

Data Summary and Visualization

While specific quantitative data for this compound is not available in the literature, the following tables provide a framework for organizing and presenting such data once determined through the methodologies described above.

Table 1: Predicted and Experimental Reactivity Data for this compound

| Parameter | Predicted Value (Computational) | Experimental Value | Method of Determination |

| Electrophilicity Index (ω) | To be calculated | - | DFT (B3LYP/6-31G(d)) |

| Partial Charge on Benzylic C | To be calculated | - | NBO Analysis |

| Mayr's E Parameter | - | To be determined | Kinetic Studies |

| Solvolysis Rate Constant (k) | - | To be determined | UV-Vis Spectroscopy |

| Hammett ρ value | - | To be determined | LFER Analysis |

Table 2: Hammett Substituent Constants (σm)

| Substituent | σm |

| -Cl | 0.37 |

| -F | 0.34 |

The positive σm values for both chloro and fluoro substituents indicate their electron-withdrawing nature through the inductive effect.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: SN1 reaction pathway for this compound.

Caption: Experimental workflow for determining electrophilicity.

Caption: Computational workflow for determining electrophilicity indices.

Conclusion

The electrophilicity of this compound is a critical parameter for predicting its reactivity in nucleophilic substitution reactions. While direct experimental data is not currently available, this guide outlines the established theoretical principles and provides detailed experimental and computational protocols for its determination. The presence of two meta-directing, electron-withdrawing substituents is expected to significantly enhance the electrophilic character of the benzylic carbon while destabilizing a carbocation intermediate. The methodologies presented herein will enable researchers to quantitatively assess the electrophilicity of this and similar compounds, facilitating their effective use in synthetic chemistry and drug development.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. Solvolytic studies of benzyl halides - Durham e-Theses [etheses.dur.ac.uk]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 11. Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions | Semantic Scholar [semanticscholar.org]

- 12. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 16. Mulliken [cup.uni-muenchen.de]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. NBO [cup.uni-muenchen.de]

- 19. docs.materialsproject.org [docs.materialsproject.org]

- 20. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 21. q-chem.com [q-chem.com]

The Role of 3-Chloro-5-fluorobenzyl Bromide in the Development of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluorobenzyl bromide has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3] Dysregulation of SCD1 activity has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in the progression of various cancers.[1][2][4] This technical guide provides an in-depth overview of the application of this compound in the development of SCD1 inhibitors, complete with experimental details, quantitative data, and a visualization of the relevant signaling pathway.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 493024-39-8 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Appearance | White to off-white low melting crystals or crystalline mass |

| Density | 1.65 g/cm³ |

| Refractive Index | 1.5610 |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Application in the Synthesis of SCD1 Inhibitors

The 3-chloro-5-fluorobenzyl moiety is incorporated into the molecular scaffold of SCD1 inhibitors to enhance their binding affinity and selectivity. The presence of both chloro and fluoro substituents on the benzyl ring can influence the electronic properties and conformational preferences of the molecule, leading to improved pharmacological profiles.

One notable class of SCD1 inhibitors synthesized using this compound are thiophene-based derivatives. A key example is the synthesis of N-(4-(5-(3-chloro-5-fluorobenzyl)thiophen-2-yl)-5-cyanopyrimidin-2-yl)acetamide.

Experimental Protocol: Synthesis of N-(4-(5-(3-chloro-5-fluorobenzyl)thiophen-2-yl)-5-cyanopyrimidin-2-yl)acetamide

This protocol outlines a two-step synthesis starting from 2-(thiophen-2-yl)acetic acid.

Step 1: Synthesis of 2-(Thiophen-2-yl)acetyl chloride

-

Activation of Carboxylic Acid: 2-(Thiophen-2-yl)acetic acid is reacted with thionyl chloride to convert the carboxylic acid to the more reactive acetyl chloride. This is a standard procedure for activating carboxylic acids for subsequent acylation reactions.[5]

Step 2: N-acylation of 2-aminothiophene-3-carbonitrile and Benzylation

-

Reaction Setup: In a suitable solvent such as tetrahydrofuran (THF), 2-aminothiophene-3-carbonitrile is dissolved.

-

Acylation: The previously synthesized 2-(thiophen-2-yl)acetyl chloride (1.1 equivalents) is added dropwise to the solution of the aminothiophene. The reaction mixture is stirred at room temperature for an extended period (e.g., 15 hours) to ensure complete N-acylation.[5]

-

Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with water, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like acetonitrile.[5]

-

Benzylation: The resulting N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is then reacted with this compound in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to drive the reaction to completion.

-

Final Purification: The final product, N-(4-(5-(3-chloro-5-fluorobenzyl)thiophen-2-yl)-5-cyanopyrimidin-2-yl)acetamide, is isolated and purified using standard techniques such as column chromatography.

Quantitative Biological Data

The inhibitory activity of compounds containing the 3-chloro-5-fluorobenzyl moiety against SCD1 is typically evaluated using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these inhibitors.

| Compound | Target | Assay | IC50 (nM) |

| Thiazole derivative with 2-chloro-5-trifluoromethoxyphenyl | hSCD1 | Enzymatic Assay | - |

| Piperazinyl-pyridazine derivative | rSCD1 | In vitro | 100 |

| Piperazinyl-pyridazine derivative | hSCD1 | In vitro | 300 |

Note: Specific IC50 values for N-(4-(5-(3-chloro-5-fluorobenzyl)thiophen-2-yl)-5-cyanopyrimidin-2-yl)acetamide are not publicly available in the searched literature. The table presents data for structurally related SCD1 inhibitors to provide context for the potency of this class of compounds.[6]

SCD1 Signaling Pathway and Mechanism of Inhibition

SCD1 plays a pivotal role in cellular metabolism and signaling. Its inhibition has profound effects on various downstream pathways implicated in disease.

SCD1 is an endoplasmic reticulum (ER) resident enzyme that introduces a cis-double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[7] These MUFAs are essential components of membrane phospholipids, triglycerides, and cholesterol esters.

The inhibition of SCD1 leads to a decrease in MUFA levels and an accumulation of SFAs. This shift in the SFA/MUFA ratio can trigger a cascade of cellular events:

-

AKT/mTOR Signaling: SCD1 activity is linked to the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of SCD1 can lead to a reduction in AKT and mTOR phosphorylation, thereby suppressing these pro-survival signals.[4]

-

AMPK Activation: The accumulation of SFAs resulting from SCD1 inhibition can lead to cellular stress and the activation of AMP-activated protein kinase (AMPK).[8] Activated AMPK is a key energy sensor that promotes catabolic processes and inhibits anabolic pathways, including fatty acid synthesis.

-

Wnt/β-catenin Pathway: In some cancer models, SCD1 inhibition has been shown to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer cell stemness and proliferation.[5]